N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide
Description
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a thiophen-2-yl group at position 3, a sulfamoyl ethyl chain at position 1, and a propionamide-linked phenyl group at position 2. The compound’s structure integrates heterocyclic (pyridazinone, thiophene) and sulfonamide functionalities, which are associated with diverse biological activities, including kinase inhibition and antiproliferative effects .
Properties
IUPAC Name |
N-[4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-2-18(24)21-14-5-7-15(8-6-14)29(26,27)20-11-12-23-19(25)10-9-16(22-23)17-4-3-13-28-17/h3-10,13,20H,2,11-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVZJVXFICDGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is a synthetic compound belonging to the class of pyridazinone derivatives. This compound is notable for its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is , with a molecular weight of approximately 447.5 g/mol. The compound features a complex structure that includes a pyridazine ring fused with a thiophene moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3S |
| Molecular Weight | 447.5 g/mol |
| Structure | Pyridazine-Thiophene hybrid |
The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known to interfere with bacterial folic acid synthesis, while the pyridazinone core may interact with various receptors or enzymes through hydrogen bonding and hydrophobic interactions. This dual mechanism may enhance its efficacy in treating diseases linked to enzymatic dysregulation.
Antimicrobial Properties
Preliminary studies indicate that N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. Its ability to inhibit certain enzymes related to tumor growth has been documented in several case studies. For instance, in vitro studies demonstrated that the compound could reduce cell proliferation in cancer cell lines, indicating its role as a potential anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated. Studies suggest that it may downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the compound's antimicrobial properties revealed minimum inhibitory concentration (MIC) values comparable to established antibiotics against common pathogens such as E. coli and S. aureus.
- Cancer Cell Line Studies : In vitro tests on various cancer cell lines (e.g., breast and prostate cancer) showed that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Inflammation Model : Animal models of inflammation demonstrated that administration of the compound led to decreased levels of inflammatory markers, supporting its use in managing inflammatory conditions.
Summary of Findings
The biological activity of N-(4-(N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)propionamide is multifaceted, with promising applications in antimicrobial, anticancer, and anti-inflammatory therapies. Its unique structural features contribute to its diverse biological effects, making it a valuable candidate for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural similarities with pyridazinone-based derivatives reported in recent studies. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Impact on Bioactivity: The target compound’s thiophen-2-yl group may enhance π-π stacking interactions in biological targets compared to the chlorophenyl/fluorophenyl piperazine moieties in compounds 15–17. The sulfamoyl ethyl and propionamide groups in the target compound differ from the acetohydrazide linker in compounds 15–17, which could influence solubility and metabolic stability .
Biological Activity: Compounds 15–17 demonstrated cytotoxicity against AGS gastric cancer cells, with 15 showing the highest activity (86% yield, 238–239°C mp). Propanamide derivatives in exhibited antimicrobial activity, highlighting the role of thiazole/oxadiazole moieties—a feature absent in the target compound.
Physicochemical Properties:
- Melting Points : The target compound’s melting point is unreported, but analogs 15–17 exhibit higher melting points (201–244°C), likely due to crystalline acetohydrazide structures .
- Solubility : The sulfamoyl group in the target compound may improve aqueous solubility compared to the lipophilic piperazine rings in 15–17 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
